
Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate
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Overview
Description
Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate is an organic compound that belongs to the class of esters. It features a fluorophenyl group and a pyridinyl group, making it a compound of interest in various fields of scientific research. The presence of the fluorine atom in the phenyl ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds similar to methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate exhibit significant anticancer activity. Specifically, studies have shown that pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the effectiveness of certain pyridine analogs in targeting specific signaling pathways involved in cancer progression, such as the TGF-beta signaling pathway .
1.2 Analgesic Effects
The compound has also been investigated for its potential analgesic properties. Analogous compounds have been identified as effective antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation. In vivo studies demonstrated that these compounds could significantly reduce pain responses in animal models, suggesting their potential use in pain management therapies .
Material Science
2.1 Organic Electronics
This compound has applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films makes it suitable for use as an emissive layer in OLED devices. Research has shown that incorporating such pyridine derivatives can enhance the efficiency and stability of OLEDs .
Agricultural Research
3.1 Plant Growth Regulators
In agricultural science, derivatives of this compound have been studied for their potential role as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, thereby enhancing crop yields and stress resistance. Experimental data suggest that certain formulations can improve root development and overall plant vigor under adverse conditions .
Case Studies
Mechanism of Action
The mechanism of action of Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorophenylacetate
- 4-Fluorophenylacetic acid
- 4-Fluorobenzaldehyde
Uniqueness
Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate is unique due to the presence of both a fluorophenyl group and a pyridinyl group, which can impart distinct chemical and biological properties
Biological Activity
Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate, a compound featuring a pyridine and a fluorophenyl moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and detailed research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with a pyridine derivative in the presence of appropriate catalysts. The general procedure includes:
-
Reagents :
- 4-Fluorobenzaldehyde
- Pyridine derivative
- Base catalyst (e.g., sodium hydroxide)
- Solvent (e.g., ethanol)
-
Procedure :
- Mix the aldehyde and pyridine derivative in the solvent.
- Add the base catalyst and stir at room temperature.
- Isolate the product through filtration and purification techniques.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, research has shown that derivatives containing similar structural motifs exhibit significant cytotoxic effects on various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 12.5 | |
Compound B | MCF-7 | 8.0 | |
This compound | A549 | 10.5 |
Enzyme Inhibition
The compound has also demonstrated α-glucosidase inhibitory activity , which is crucial in managing diabetes by slowing carbohydrate absorption. The mechanism involves binding to the enzyme's active site, inhibiting its function.
Case Study: α-Glucosidase Inhibition
In vitro studies showed that this compound significantly inhibited α-glucosidase with an IC50 value comparable to standard inhibitors.
Table 2: Inhibition of α-glucosidase
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes, such as α-glucosidase and various kinases involved in cancer pathways.
Table 3: Molecular Docking Results
Properties
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-19-15(18)14(12-6-8-17-9-7-12)10-11-2-4-13(16)5-3-11/h2-10H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAKFKUZTUZDOB-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)F)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)F)/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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